2,3-Dibromobutane

Stereochemistry Elimination Reactions Alkene Synthesis

2,3-Dibromobutane (CAS 5408-86-6) is a vicinal dibromide with the molecular formula C₄H₈Br₂, characterized by two bromine atoms on adjacent carbon atoms. This structural feature makes it a classic model for studying stereochemistry, as it exists as a mixture of three stereoisomers: a pair of enantiomers and a meso compound.

Molecular Formula C4H8Br2
Molecular Weight 215.91 g/mol
CAS No. 5408-86-6
Cat. No. B3022054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromobutane
CAS5408-86-6
Synonyms2,3-dibromobutane
Molecular FormulaC4H8Br2
Molecular Weight215.91 g/mol
Structural Identifiers
SMILESCC(C(C)Br)Br
InChIInChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3
InChIKeyBXXWFOGWXLJPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromobutane (CAS 5408-86-6) Procurement: A Vicinal Dibromide with Predictable Stereochemical Outcomes


2,3-Dibromobutane (CAS 5408-86-6) is a vicinal dibromide with the molecular formula C₄H₈Br₂, characterized by two bromine atoms on adjacent carbon atoms. This structural feature makes it a classic model for studying stereochemistry, as it exists as a mixture of three stereoisomers: a pair of enantiomers and a meso compound . The compound is a colorless to pale yellow liquid with a boiling point of 157 °C, a density of approximately 1.756 g/mL at 25 °C, and a purity typically available at >99.0% (GC) [1]. Its vicinal arrangement of bromine atoms is the primary driver of its unique reactivity, which is distinctly different from that of geminal or non-adjacent dibromides [2].

Why 2,3-Dibromobutane Cannot Be Substituted by Other Dibromobutane Isomers in Critical Applications


The position of bromine atoms on the butane chain is the primary determinant of reactivity and selectivity in subsequent chemical transformations. While 1,4-dibromobutane, 1,3-dibromobutane, and 1,2-dibromobutane share the same molecular formula, their reactivity profiles diverge significantly due to the varying distances and spatial relationships between the bromine substituents . The vicinal (1,2-) relationship in 2,3-dibromobutane is essential for predictable stereospecific eliminations and substitutions, enabling the controlled synthesis of specific alkenes or the creation of chiral centers. Substituting with a non-vicinal isomer like 1,3-dibromobutane would lead to entirely different elimination products and a loss of stereochemical control, fundamentally altering the outcome of a synthetic pathway [1].

Quantitative Performance Guide: 2,3-Dibromobutane vs. Structural Analogs and Functional Alternatives


Stereochemical Product Control: 2,3-Dibromobutane vs. 1,2-Dibromobutane in Elimination Reactions

The vicinal nature of 2,3-dibromobutane dictates its stereospecific elimination to form a specific mixture of alkene products. Upon dehydrohalogenation, 2,3-dibromobutane yields cis-2-butene and trans-2-butene along with 1-butene, whereas 1,2-dibromobutane produces a different distribution of butene isomers . This difference in product distribution is a direct consequence of the bromine atom positions, which influences the regiochemistry and stereochemistry of the elimination. This predictable outcome is critical for designing synthetic routes to specific olefins.

Stereochemistry Elimination Reactions Alkene Synthesis

Stereospecific Dehydrobromination Over Solid Catalysts: 2,3-Dibromobutane vs. 2-Bromobutane and 2,3-Dichlorobutane

The stereochemical course of dehydrohalogenation on solid acid-base catalysts is highly dependent on the substrate. A study by Misono et al. demonstrated that the elimination of 2,3-dibromobutane over silica gel and alkali-impregnated silica gels proceeded predominantly via an anti mechanism, contrasting with the behavior of monobromide 2-bromobutane, which showed a temperature-dependent shift between syn and anti modes [1]. Furthermore, the study directly compared 2,3-dibromobutane with its chlorinated analog, 2,3-dichlorobutane, revealing that the brominated compound exhibited a stronger preference for the anti pathway under similar conditions, highlighting a halide-dependent stereoselectivity [1].

Heterogeneous Catalysis Elimination Reactions Surface Chemistry

Stereospecific Halogen Exchange with Retention of Configuration: A Key Advantage Over Non-Vicinal Dibromides

The reaction of 2,3-dibromobutane over metal halide catalysts at elevated temperatures (100–200°C) proceeds with stereospecific substitution of halogens and retention of configuration [1]. This is a unique feature of vicinal dibromides that form a bridged bromonium-ion intermediate. Non-vicinal dibromides, such as 1,3-dibromobutane or 1,4-dibromobutane, cannot form such an intermediate and therefore undergo substitution with racemization or different stereochemical outcomes, leading to a loss of stereochemical integrity in the product [1].

Halogen Exchange Stereospecific Reactions Reaction Mechanisms

Superior Reductive Dehalogenation Rate in Soil Compared to 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane

In environmental fate studies, the biological dehalogenation rate of 2,3-dibromobutane in soil was found to be significantly higher than that of other common environmental contaminants like 1,2-dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP) [1]. While specific rate constants are not provided in the abstract, the study explicitly states that significant biological dehalogenation of 2,3-dibromobutane and other vicinal dibromides occurs in soil, in contrast to the more recalcitrant behavior of EDB and DBCP [1].

Environmental Fate Bioremediation Reductive Dehalogenation

Distinct Thermodynamic and Spectroscopic Properties Differentiating Diastereomers: meso- vs. dl-2,3-Dibromobutane

The two diastereomeric forms of 2,3-dibromobutane, meso and dl, are distinct chemical entities with different physical properties. While both are liquids at room temperature, the meso isomer (CAS 5780-13-2) has a boiling point of 73 °C at 47 mmHg, whereas the dl (racemic) mixture (CAS 598-71-0) boils at 103-108 °C at 160 mmHg [1]. This difference in boiling points reflects their different intermolecular forces and conformational preferences. Furthermore, the NMR spectra of the two diastereomers are distinct, allowing for their unambiguous identification and quantification in a mixture [2].

Physical Organic Chemistry Stereochemistry Thermodynamics

Best Application Scenarios for Procuring 2,3-Dibromobutane (CAS 5408-86-6) Based on Its Unique Properties


Stereochemical Probe in Heterogeneous Catalysis Research

Due to its well-defined stereospecific anti-elimination behavior over various solid acid-base catalysts, 2,3-dibromobutane serves as an ideal molecular probe for characterizing the active sites of novel catalysts. Researchers can use the ratio of syn- to anti-elimination products, or the specific alkene isomers formed, to deduce the nature of the catalytic surface, as demonstrated in studies comparing silica gel and alkali-ion exchanged silica gels [1].

Stereospecific Synthesis of cis- and trans-2-Butene

The stereospecific nature of the dehydrobromination of the meso- and dl- isomers of 2,3-dibromobutane allows for the controlled synthesis of specific 2-butene isomers. The meso isomer yields trans-2-butene, while the dl mixture yields cis-2-butene [2]. This provides a straightforward route to geometrically pure alkenes, which are valuable as synthetic intermediates or for studying alkene reactivity.

Model Compound for Studying Chiral Induction and Asymmetric Synthesis

The availability of 2,3-dibromobutane as a mixture of enantiomers and a meso diastereomer makes it a classic model compound for teaching and investigating stereochemical principles. Its use extends to research in asymmetric synthesis, where the meso isomer can be desymmetrized by chiral catalysts or enzymes to produce enantiomerically enriched products [3].

Model Vicinal Dibromide for Environmental Fate and Bioremediation Studies

Given its demonstrated susceptibility to rapid reductive dehalogenation in soil compared to more persistent contaminants like 1,2-dibromoethane (EDB), 2,3-dibromobutane is a useful model compound for studying the environmental fate of vicinal dibromides and for developing bioremediation strategies [4].

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